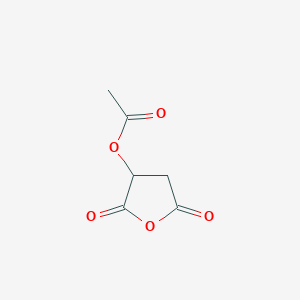

2,5-Dioxooxolan-3-YL acetate

Übersicht

Beschreibung

2,5-Dioxooxolan-3-YL acetate, also known as diacetyl-L-tartaric anhydride (IUPAC name: (3R,4R)-4-(acetyloxy)-2,5-dioxooxolan-3-yl acetate; molecular formula: C₈H₈O₇), is a chiral cyclic anhydride derivative of tartaric acid. It is widely used in organic synthesis, particularly for preparing carbamoylpropanoic acids via reactions with amines in tetrahydrofuran (THF) . The compound’s stereochemistry (R,R configuration) and dual acetyloxy groups make it reactive toward nucleophiles, enabling applications in pharmaceuticals and polymer precursors. Its synthesis involves the formation of ammonium salts during reactions with amines, which are subsequently crystallized .

Biologische Aktivität

2,5-Dioxooxolan-3-YL acetate, with the molecular formula C₆H₆O₅, is a cyclic ester characterized by its unique dioxolane structure. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structural features of this compound include:

- Dioxolane Ring : The presence of a dioxolane moiety contributes to the compound's reactivity.

- Acetate Group : This functional group enhances solubility and reactivity in biological systems.

The compound's reactivity is largely attributed to the two carbonyl groups located at the 2 and 5 positions of the oxolane ring, which play a significant role in its interactions with biological molecules.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Esterification : Reaction of dioxooxolane derivatives with acetic acid or acetyl chloride.

- Cyclization Reactions : Involving precursor compounds that form the dioxolane structure under specific conditions.

These methods highlight the importance of controlling reaction conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, preliminary results indicated that treatment with this compound led to increased levels of apoptotic markers in cultured cancer cells .

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Antimicrobial Effects :

- Objective : To evaluate the efficacy against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed at concentrations above 100 µg/mL.

-

Study on Anticancer Properties :

- Objective : To investigate the pro-apoptotic effects on human breast cancer cells (MCF-7).

- Methodology : Flow cytometry was used to analyze apoptotic cell death.

- Results : A dose-dependent increase in apoptosis was noted at concentrations ranging from 10 µM to 50 µM.

Comparative Analysis with Similar Compounds

A comparison table highlighting structural similarities and differences with related compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₆H₆O₅ | Unique dioxolane structure; antimicrobial activity |

| (R)-2,5-Dioxotetrahydrofuran-3-YL acetate | C₇H₈O₅ | Tetrahydrofuran ring; different reactivity |

| Methyl 2-(2,5-dioxooxolan-3-yl)acetate | C₇H₈O₅ | Similar structure; explored for medicinal applications |

This comparison underscores the unique biological activity profile of this compound due to its specific structural attributes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

In organic chemistry, 2,5-Dioxooxolan-3-YL acetate serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various synthetic pathways:

- Synthesis of Dioxolane Derivatives : The compound can be used to create dioxolane derivatives that have potential applications in pharmaceuticals .

- Asymmetric Synthesis : It plays a role in the asymmetric synthesis of compounds like plakinic acid A, which is significant for natural product chemistry .

Medicinal Chemistry

Research indicates that this compound exhibits several biological activities that make it a candidate for drug formulation:

- Antimicrobial Properties : Studies have shown potential antimicrobial effects, suggesting its utility in developing new antibiotics .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it relevant for therapeutic applications .

- Enzyme Inhibition : Investigations into its role as an inhibitor of specific enzymes indicate potential for clinical evaluation in drug development .

Material Science

The compound's unique structure lends itself to applications in material science:

- Sustainable Plastics : Research has explored the synthesis of poly(1,3-dioxolane) with high tensile strength and recyclability, positioning it as a candidate for sustainable materials .

- Chemical Intermediates : It is used as an intermediate in the production of specialty chemicals and agrochemicals .

Case Studies

- Pharmaceutical Development : A study on the synthesis of chiral dioxolane inhibitors demonstrated that these compounds exhibited comparable potency to existing drugs. This research underscores the therapeutic potential of this compound derivatives .

- Environmental Chemistry : The photolysis of dioxolanes has been investigated for producing various compounds relevant to environmental studies. This process has implications for understanding chemical transformations in nature .

- Biocatalysis Applications : The combination of hydroformylation and biocatalysis technologies has been explored for synthesizing key intermediates relevant to enzyme inhibitors. This interdisciplinary approach showcases the compound's versatility in synthetic chemistry .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,5-dioxooxolan-3-yl acetate, and how do reaction conditions influence yield and purity?

this compound is synthesized via Diels-Alder reactions or nucleophilic substitutions. For example, Guo et al. (2013) used maleic anhydride and 4-methylstyrene under NO gas to form a fused naphthofuran-dione intermediate, followed by acetylation . Key factors include:

- Temperature : Reactions are typically conducted at 50–80°C to balance kinetics and side-product formation.

- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in cycloadditions.

- Purification : Recrystallization in acetonitrile yields >95% purity .

Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Diels-Alder with NO gas | 78 | 97 | 70°C, 12 h, acetonitrile |

| Nucleophilic acetylation | 85 | 95 | RT, 24 h, anhydrous Et₂O |

Q. How is the crystal structure of this compound derivatives determined, and what software tools are used for refinement?

X-ray diffraction (XRD) is the gold standard. For example, Guo et al. (2013) solved the structure of 5-(2,5-dioxooxolan-3-yl)-8-methylnaphthofuran-dione (C₁₇H₁₄O₆) using:

- SHELXS97/SHELXL97 : For phase solution and refinement (R-factor = 0.042) .

- OLEX2 : For visualization and analysis of displacement ellipsoids .

Key parameters : - Triclinic space group P1 with a = 6.6907 Å, b = 9.166 Å .

- Torsion angles and puckering amplitudes (Cremer-Pople parameters) quantify ring distortions .

Advanced Research Questions

Q. How do puckering parameters and steric effects in this compound derivatives influence their reactivity in polymer synthesis?

The compound’s oxolane ring exhibits non-planar puckering (amplitude q = 0.38 Å, θ = 112°), which impacts steric accessibility during polycondensation . For polyimides (PIs):

- Asymmetric substitution : Reduces charge-transfer complexes, enhancing optical transparency (transmittance >85% at 450 nm) .

- Puckering vs. reactivity : Higher puckering amplitudes correlate with slower imidization rates due to hindered dihedral rotation .

Contradiction : Crystallographic data from Guo (2013) vs. Cremer-Pople models suggest discrepancies in θ values (±5°), requiring DFT validation .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound derivatives?

Discrepancies between NMR (solution state) and XRD (solid state) data arise from dynamic effects. For example:

- NMR shifts : The acetate proton resonates at δ 2.1 ppm (CDCl₃), but XRD shows shorter C–O bonds (1.21 Å), indicating resonance stabilization .

- Methodology :

- Variable-temperature NMR to probe conformational flexibility.

- Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state packing .

Q. How can computational modeling optimize the design of cyclodextrin COFs functionalized with this compound for chiral separations?

Post-modification of β-cyclodextrin COFs with this compound introduces chiral acetyloxy groups, enhancing enantioselectivity (Wang et al., 2022) . Computational approaches include:

- Docking simulations : To predict host-guest binding affinities (e.g., ΔG = −8.2 kcal/mol for R-enantiomers).

- MD trajectories : Assess framework stability under solvent conditions (e.g., 10 ns simulations in DMF) .

Data Table :

| COF Modification | Enantiomeric Excess (%) | Retention Time (min) |

|---|---|---|

| Unmodified β-CD COF | 12 | 8.2 |

| Acetate-functionalized | 89 | 14.5 |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Despite limited acute toxicity (LD₅₀ >2000 mg/kg in rats), precautions include:

- Ventilation : Use fume hoods due to volatile byproducts (e.g., NO gas in synthesis) .

- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure .

- Storage : Inert atmosphere (N₂) at 2–8°C to prevent hydrolysis .

Methodological Recommendations

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(2,5-Dioxooxolan-3-YL) Acetate

- Molecular Formula : C₇H₈O₆

- CAS : 88067-07-6

- Key Differences: Structural distinction: Contains a methyl ester group instead of a second acetyloxy substituent. Safety: Similar hazards (skin/eye irritation) but classified as non-hazardous for transport .

2-(3-Acetyloxy-2,5-Dioxo-Oxolan-3-YL) Acetic Acid

- Molecular Formula : C₈H₈O₇

- CAS : 58032-65-8

- Key Differences :

5-(2,5-Dioxooxolan-3-YL)-8-Methyl-3,3a,4,5-Tetrahydro-1H-Naphtho[1,2-c]Furan-1,3-Dione (MTDA)

- Molecular Formula : C₁₇H₁₄O₆

- CAS: Not explicitly listed (referred to as MTDA)

- Key Differences :

- Extended conjugated system with a naphtho-furan-dione core, enabling use in high-performance polyimides for optical films .

- Crystallography : Triclinic crystal system (space group P1) with lattice parameters a = 6.6907 Å, b = 9.166 Å, c = 11.839 Å . This asymmetric structure reduces charge-transfer interactions, improving optical transparency in polymers .

1,2,3,4-Butanetetracarboxylic Dianhydride (BDA)

- Molecular Formula : C₈H₆O₆

- CAS : 4534-73-0

- Key Differences: Dianhydride structure with four reactive sites, enabling crosslinking in hydrogels and polyesters . Applications: Superior to monoanhydrides like 2,5-dioxooxolan-3-YL acetate in forming thermally stable polymers.

Data Table: Key Attributes of this compound and Analogues

Structural and Functional Insights

- Reactivity :

- Thermal Properties :

- MTDA’s melting point (512 K) and BDA’s stability (>300°C) surpass this compound, which decomposes at lower temperatures .

Vorbereitungsmethoden

Traditional Acetylation of Malic Acid Derivatives

The most straightforward route to 2,5-dioxooxolan-3-yl acetate involves the acetylation of malic acid or its anhydride. Malic acid, a dicarboxylic acid, undergoes esterification and cyclization under controlled conditions to form the target compound.

Reaction Mechanism

Malic acid reacts with acetic anhydride in a two-step process:

-

Esterification : The hydroxyl group at the C2 position of malic acid is acetylated by acetic anhydride, forming 2-O-acetylmalic acid.

-

Cyclodehydration : The acetylated intermediate undergoes intramolecular dehydration, facilitated by heat or acidic conditions, to form the cyclic anhydride structure .

The overall reaction can be summarized as:

Experimental Protocol

-

Reagents : Malic acid (1 equiv), acetic anhydride (3 equiv), catalytic sulfuric acid (0.1 equiv).

-

Conditions : Reflux at 120°C for 6–8 hours under anhydrous conditions.

-

Work-up : The mixture is cooled, diluted with ice water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

Table 1: Optimization of Traditional Acetylation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 120°C | Higher temps accelerate cyclization but risk decomposition |

| Acetic Anhydride Eq | 3.0 | Excess reagent drives esterification to completion |

| Catalyst | H₂SO₄ | Acidic catalysts enhance dehydration efficiency |

Catalytic Synthesis Using Triphenylphosphine Oxide (TPPO)

A modern approach leverages TPPO and oxalyl chloride to convert carboxylic acids directly into anhydrides. This method, validated for diverse substrates , offers advantages in efficiency and purity.

Reaction Mechanism

-

Activation : Oxalyl chloride reacts with TPPO to form a chlorophosphonium intermediate.

-

Acylation : The intermediate abstracts a proton from malic acid, generating an acyloxyphosphonium species.

-

Anhydride Formation : Nucleophilic attack by a second carboxylate group yields the anhydride, regenerating TPPO .

Procedure and Optimization

-

Reagents : Malic acid (1 equiv), oxalyl chloride (2.2 equiv), TPPO (0.05 equiv), triethylamine (2.5 equiv).

-

Conditions : Room temperature, 2 hours in anhydrous acetonitrile.

Table 2: Key Advantages of TPPO Catalysis

| Feature | Benefit |

|---|---|

| Mild conditions | Avoids thermal degradation of product |

| Atom economy | Minimal byproduct formation |

| Scalability | Suitable for multi-kilogram synthesis |

Acid Chloride Mediated Synthesis

This method involves converting malic acid into its acid chloride derivative, followed by reaction with acetylating agents.

Stepwise Synthesis

-

Acid Chloride Formation : Malic acid reacts with thionyl chloride (SOCl₂) to form malyl chloride.

-

Acetylation : The acid chloride intermediate reacts with sodium acetate or acetic anhydride to introduce the acetyl group.

-

Cyclization : Spontaneous cyclization under reduced pressure yields the anhydride .

2} \text{Malyl chloride} \xrightarrow{\text{Ac}2\text{O}} \text{this compound}

Performance Metrics

-

Reaction Time : 4 hours (Step 1) + 3 hours (Step 2).

-

Yield : 60–68%, limited by hydrolysis side reactions.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Traditional | 65–72 | 80–85 | Moderate | High |

| TPPO Catalysis | 85–90 | >95 | High | Moderate |

| Acid Chloride | 60–68 | 85–90 | Low | Low |

Key Insights :

-

The TPPO method outperforms others in yield and purity, making it preferred for lab-scale synthesis.

-

Traditional acetylation remains industrially relevant due to lower catalyst costs.

-

Acid chloride routes are less favorable due to multi-step protocols and sensitivity to moisture .

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for TPPO-catalyzed batches .

-

Byproduct Management : HCl and CO generated in catalytic methods require scrubbing systems.

-

Green Chemistry : Recent advances explore enzymatic acetylation using lipases, though yields remain suboptimal (≤50%) .

Eigenschaften

IUPAC Name |

(2,5-dioxooxolan-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJHSASZZAIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337171 | |

| Record name | 2,5-Dioxooxolan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24766-96-9 | |

| Record name | 2,5-Dioxooxolan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.